molecular formula C16H20BrN5O B2709176 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine CAS No. 2380009-44-7

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine

Cat. No.: B2709176
CAS No.: 2380009-44-7
M. Wt: 378.274
InChI Key: PVPBIYHVFYKDKF-UHFFFAOYSA-N
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Description

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dimethylpyrimidine core. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Oxymethylation: The attachment of an oxymethyl group to the bromopyrimidine.

    Piperidinylation: The coupling of the oxymethylated bromopyrimidine with a piperidine derivative.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds .

Scientific Research Applications

4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can bind to nucleophilic sites in biological molecules, potentially inhibiting enzymes or interfering with DNA replication. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets.

Properties

IUPAC Name

4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O/c1-11-12(2)20-10-21-15(11)22-5-3-4-13(8-22)9-23-16-18-6-14(17)7-19-16/h6-7,10,13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPBIYHVFYKDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCCC(C2)COC3=NC=C(C=N3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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